![molecular formula C11H21NO B1489024 1-[(Cyclopentylamino)methyl]cyclopentan-1-ol CAS No. 1495559-34-6](/img/structure/B1489024.png)
1-[(Cyclopentylamino)methyl]cyclopentan-1-ol
Overview
Description
1-[(Cyclopentylamino)methyl]cyclopentan-1-ol, also known as CPA, is a cyclic amine compound with a five-membered ring structure. It is a versatile molecule, as it can be used in many different applications, from synthesis to biological research. CPA is a valuable compound for researchers due to its unique properties, such as its relatively low toxicity and its ability to form stable complexes with metal ions.
Scientific Research Applications
Thermal Chemistry on Pt Surfaces
A study by Morales & Zaera (2006) explored the thermal chemistry of 1-methyl-1-cyclopentene and methylene cyclopentane on Pt(111) surfaces, providing evidence for double-bond isomerization and dehydrogenation to form a methylcyclopentadiene species. This research could offer insights into the reactivity of related cyclopentane derivatives under similar conditions (Morales & Zaera, 2006).
Solvent Applications for Radical Reactions
Kobayashi et al. (2013) evaluated cyclopentyl methyl ether (CPME) as a solvent for radical reactions, demonstrating its potential in hydrostannation, hydrosilylation, and other radical-mediated transformations. This research highlights the utility of cyclopentane-based solvents in facilitating diverse chemical reactions (Kobayashi et al., 2013).
Synthesis and Characterization of Cyclic Fatty Acid Monomers
Vatèla, Sebedio, & Quéré (1988) synthesized and characterized methyl ω-(2-alkylcyclopentyl) alkenoates and alkanoates, involving Michael addition and further conversions to cyclic fatty acid monomers. This study provides a methodological approach to synthesizing cyclopentane derivatives with potential biological activity (Vatèla et al., 1988).
H2 Storage Material
Luo et al. (2013) characterized 3-methyl-1,2-BN-cyclopentane for its properties relevant to H2 storage applications, such as viscosity, thermal stability, and purity of H2 gas stream, highlighting the potential of cyclopentane derivatives in energy storage solutions (Luo et al., 2013).
Eco-Friendly Solvent for Biotechnology
De Gonzalo, Alcántara, & Domínguez de María (2019) discussed the use of cyclopentyl methyl ether (CPME) as an eco-friendly solvent for applications in biotechnology and biorefineries, demonstrating the solvent's low peroxide formation rate, stability, and high boiling point. This review underscores the importance of cyclopentane derivatives in sustainable chemistry and their potential biogenic production (De Gonzalo et al., 2019).
properties
IUPAC Name |
1-[(cyclopentylamino)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(7-3-4-8-11)9-12-10-5-1-2-6-10/h10,12-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLRVXZSPFZAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopentylamino)methyl]cyclopentan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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